molecular formula C10H13N5 B2700681 3-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline CAS No. 857935-82-1

3-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline

Cat. No.: B2700681
CAS No.: 857935-82-1
M. Wt: 203.249
InChI Key: VTBVWZUAGABJGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound features an aniline group attached to the tetrazole ring, making it a valuable molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline typically involves the reaction of aniline derivatives with tetrazole precursors. One common method is the cycloaddition reaction between azides and nitriles under controlled conditions. The reaction is often catalyzed by transition metals such as copper or ruthenium to enhance the yield and selectivity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent quality and high yield of the compound .

Chemical Reactions Analysis

Types of Reactions

3-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science .

Scientific Research Applications

3-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s tetrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]phenol
  • 3-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]benzene
  • 3-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]pyridine

Uniqueness

Compared to similar compounds, 3-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aniline group enhances its reactivity and potential for functionalization, making it a versatile intermediate in various synthetic pathways .

Properties

IUPAC Name

3-(1-propan-2-yltetrazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-7(2)15-10(12-13-14-15)8-4-3-5-9(11)6-8/h3-7H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBVWZUAGABJGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NN=N1)C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.